molecular formula C28H26O2Si2 B14195112 2,2,5,5-Tetraphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine CAS No. 920755-42-6

2,2,5,5-Tetraphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine

Cat. No.: B14195112
CAS No.: 920755-42-6
M. Wt: 450.7 g/mol
InChI Key: SETJMOYMHDHCQJ-UHFFFAOYSA-N
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Description

2,2,5,5-Tetraphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine is a unique organosilicon compound characterized by its distinctive structure, which includes two silicon atoms and four phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-Tetraphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine typically involves the reaction of phenyl-substituted silanes with appropriate reagents under controlled conditions. One common method includes the use of phenyltrichlorosilane and phenylmagnesium bromide, followed by hydrolysis and cyclization to form the desired compound. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetraphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form siloxane derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: Phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

    Reduction: Lithium aluminum hydride or other reducing agents in anhydrous solvents.

    Substitution: Grignard reagents or organolithium compounds under inert atmosphere.

Major Products

The major products formed from these reactions include various siloxane and silane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

    Material Science: As a precursor for the synthesis of advanced materials with unique properties.

    Catalysis: In the development of new catalysts for organic reactions.

    Pharmaceuticals: Potential use in drug delivery systems due to its unique structure.

    Polymer Chemistry: As a building block for the synthesis of novel polymers with enhanced properties.

Mechanism of Action

The mechanism by which 2,2,5,5-Tetraphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine exerts its effects involves interactions with various molecular targets. The silicon atoms in the compound can form strong bonds with oxygen, nitrogen, and other elements, facilitating the formation of stable complexes. These interactions can influence the reactivity and stability of the compound in different environments.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethyl-2,3,4,5-tetraphenylsilole
  • 1,1-Dimethoxy-2,3,4,5-tetraphenylsilole
  • 1,1,2,2-Tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,5-cyclohexadiene

Uniqueness

2,2,5,5-Tetraphenyl-2,5,7,8-tetrahydro-1,6,2,5-dioxadisilocine is unique due to its specific arrangement of silicon and phenyl groups, which imparts distinct chemical and physical properties. Its ability to form stable complexes and undergo various chemical transformations makes it a valuable compound for research and industrial applications.

Properties

CAS No.

920755-42-6

Molecular Formula

C28H26O2Si2

Molecular Weight

450.7 g/mol

IUPAC Name

2,2,5,5-tetraphenyl-7,8-dihydro-1,6,2,5-dioxadisilocine

InChI

InChI=1S/C28H26O2Si2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)23-24-32(30-22-21-29-31,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,23-24H,21-22H2

InChI Key

SETJMOYMHDHCQJ-UHFFFAOYSA-N

Canonical SMILES

C1CO[Si](C=C[Si](O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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